Acid Blue 113

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

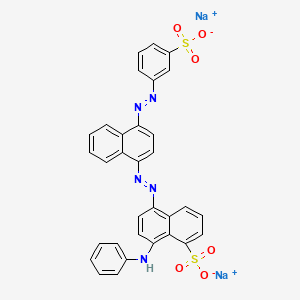

disodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23N5O6S2.2Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRMZBUQQMPKCR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21N5Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24758-50-7 (Parent) | |

| Record name | C.I. 26360 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7044920 | |

| Record name | C.I. Acid Blue 113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3351-05-1 | |

| Record name | C.I. 26360 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 8-phenylamino-5-(4-(3-sulphonatophenylazo)-1-naphthylazo)naphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 113 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BJW83X6LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acid Blue 113 (CAS 3351-05-1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 113, with the CAS number 3351-05-1, is a disazo acid dye known for its extensive applications in various industrial and scientific fields.[1][2][3] This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis, applications, toxicological profile, and detailed experimental protocols for its use in research.

Chemical and Physical Properties

This compound is a dark blue to black powder that is soluble in water.[2][4] Its chemical structure features two azo groups (–N=N–), which are characteristic of azo dyes, and sulfonic acid groups that impart water solubility and allow it to bind to substrates with cationic sites.

| Property | Value | References |

| CAS Number | 3351-05-1 | |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₆S₂ | |

| Molecular Weight | 681.65 g/mol | |

| Appearance | Dark blue to black powder | |

| Solubility | Soluble in water | |

| λmax | 566 nm | |

| Extinction Coefficient (ε) | ≥18000 at 563-569 nm in H₂O at 0.02 g/L |

Synthesis

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.

Logical Relationship of Synthesis:

Caption: Synthesis pathway of this compound.

Applications

This compound has a wide range of applications owing to its coloring properties and chemical structure.

-

Textile Industry: It is extensively used for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.

-

Leather and Paper Industries: It is also utilized in the dyeing of leather and for paper coloring.

-

Biological Staining: While its use as a specific histological stain is not well-documented in scientific literature, it is mentioned for "biological shading" and "biological coloring," which likely pertains to the dyeing of materials of biological origin.

-

Research Applications: In recent years, this compound has been employed as a model compound in environmental research, particularly in studies focused on the biodegradation and adsorption of textile dyes from wastewater.

Experimental Protocols

Biodegradation of this compound by Staphylococcus lentus

This protocol is based on studies investigating the microbial degradation of this compound.

Experimental Workflow:

Caption: Workflow for this compound biodegradation.

Methodology:

-

Inoculum Preparation: Cultivate Staphylococcus lentus in a suitable nutrient broth.

-

Degradation Medium: Prepare a minimal salt medium supplemented with a carbon source (e.g., glucose) and yeast extract. Add this compound to the desired concentration.

-

Inoculation and Incubation: Inoculate the degradation medium with the prepared S. lentus culture. Incubate the flasks under either static or shaking conditions at a controlled temperature.

-

Monitoring Decolorization: Periodically withdraw aliquots from the culture. Centrifuge to remove bacterial cells and measure the absorbance of the supernatant at the λmax of this compound (566 nm) using a UV-Vis spectrophotometer. The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

-

Analysis of Degradation Products: After significant decolorization, extract the metabolites from the culture medium using a suitable solvent (e.g., ethyl acetate). Analyze the extracted compounds using High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products.

Signaling Pathway (Biodegradation):

The biodegradation of this compound by Staphylococcus lentus involves the enzymatic cleavage of the azo bonds.

Caption: Biodegradation pathway of this compound.

Adsorption of this compound from Aqueous Solution

This protocol outlines a general procedure for studying the removal of this compound from water using an adsorbent material.

Methodology:

-

Preparation of Adsorbent: Prepare the chosen adsorbent material (e.g., activated carbon, biomass). This may involve washing, drying, and sieving to obtain a uniform particle size.

-

Batch Adsorption Experiments:

-

Prepare stock solutions of this compound of known concentrations.

-

In a series of flasks, add a fixed amount of the adsorbent to a known volume of the dye solution with a specific initial concentration.

-

Agitate the flasks at a constant speed and temperature for a predetermined period to reach equilibrium.

-

Investigate the effect of various parameters such as pH, adsorbent dose, initial dye concentration, and contact time by systematically varying one parameter while keeping others constant.

-

-

Analysis: After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation. Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its λmax.

-

Data Analysis: Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ) and the percentage of dye removal. Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.

Toxicological Information

The toxicological data for this compound is not extensively detailed in publicly available literature.

| Parameter | Finding | References |

| Acute Oral Toxicity (LD50) | No data available/Unlisted | |

| Acute Dermal Toxicity (LD50) | No data available | |

| Skin Irritation | May cause skin irritation | |

| Eye Irritation | Causes serious eye irritation | |

| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects |

Note: Due to the lack of specific LD50 values, caution should be exercised when handling this compound. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a versatile diazo dye with significant industrial applications. For the scientific community, it serves as a valuable model compound for research in bioremediation and environmental science. While comprehensive toxicological data is limited, the available information indicates that it should be handled with care. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this compound.

References

In-Depth Technical Guide to Acid Blue 113

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Blue 113, a diazo dye with significant applications in the textile industry and various research fields. This document outlines its molecular characteristics, synthesis, and key analytical methodologies.

Core Molecular Information

This compound, with the Colour Index number 26360, is a water-soluble anionic dye. Its chemical structure features two azo (-N=N-) groups, which are responsible for its characteristic color.

Molecular Formula: C₃₂H₂₁N₅Na₂O₆S₂

The presence of two sulfonate groups imparts significant water solubility to the molecule and allows it to be classified as an acid dye.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₆S₂ | [1] |

| Molecular Weight | 681.65 g/mol | [1] |

| CAS Number | 3351-05-1 | [1] |

| Appearance | Dark blue or green-black powder | [1] |

| Maximum Absorption (λmax) | 566 nm (in H₂O) | |

| Molar Extinction Coefficient (ε) | ≥18,000 L mol⁻¹ cm⁻¹ at 563-569 nm | |

| Solubility | Soluble in water (purple), ethanol (violet-blue); slightly soluble in acetone; insoluble in other organic solvents. |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process involving sequential diazotization and azo coupling reactions. The overall workflow is depicted in the diagram below.

Representative Synthesis Protocol

Step 1: Synthesis of the Monoazo Intermediate

-

Diazotization of 3-Aminobenzenesulfonic Acid:

-

Dissolve a molar equivalent of 3-aminobenzenesulfonic acid in a dilute aqueous solution of sodium carbonate.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5°C.

-

In a separate vessel, prepare a solution of hydrochloric acid and cool it to 0-5°C.

-

Slowly add the cold amine-nitrite solution to the stirred hydrochloric acid, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is indicated by a positive reaction on starch-iodide paper.

-

-

Coupling with 1-Naphthylamine:

-

Dissolve a molar equivalent of 1-naphthylamine in a dilute acidic solution (e.g., acetic acid).

-

Cool this solution to 0-5°C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the 1-naphthylamine solution with vigorous stirring.

-

Maintain a slightly acidic pH to facilitate the coupling reaction.

-

Continue stirring for 1-2 hours in the cold. The formation of a colored precipitate indicates the formation of the intermediate.

-

Isolate the intermediate product by filtration and wash with cold water.

-

Step 2: Synthesis of this compound

-

Diazotization of the Monoazo Intermediate:

-

Suspend the monoazo intermediate from Step 1 in water and repeat the diazotization procedure as described above, using sodium nitrite and hydrochloric acid at 0-5°C.

-

-

Coupling with 8-(Phenylamino)naphthalen-1-ol:

-

Dissolve a molar equivalent of 8-(phenylamino)naphthalen-1-ol in a dilute aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).

-

Cool the solution to 5-10°C.

-

Slowly add the cold diazonium salt solution from the previous step with efficient stirring.

-

The coupling reaction will result in the formation of the dark blue this compound dye.

-

The dye can be precipitated from the solution by the addition of sodium chloride ("salting out").

-

Collect the final product by filtration, wash with a saturated sodium chloride solution, and dry.

-

Analytical Protocols

UV-Visible Spectrophotometry for Determination of λmax

A common method for characterizing this compound is through UV-Visible spectrophotometry to determine its maximum absorbance wavelength (λmax).

-

Preparation of Stock Solution: Prepare a stock solution of this compound by accurately weighing the dye powder and dissolving it in deionized water to a known concentration (e.g., 100 mg/L).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution.

-

Spectrophotometric Analysis:

-

Use a calibrated UV-Visible spectrophotometer.

-

Scan the absorbance of a diluted solution of this compound over a wavelength range of approximately 400-700 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax. For this compound, this is typically around 566 nm.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Studies

HPLC is frequently used to assess the purity of this compound and to monitor its degradation into smaller metabolites.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: Dissolve a small, accurately weighed amount of the dye in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample into the HPLC system. The retention time of the main peak corresponds to this compound. The appearance of new peaks at different retention times can indicate the presence of impurities or degradation products.

References

Unveiling the Spectroscopic Properties of Acid Blue 113: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Acid Blue 113, a diazo dye with significant applications in various industrial and research settings. This document outlines its maximum absorbance wavelength (λmax) and molar extinction coefficient (ε), crucial parameters for its quantification and characterization. Detailed experimental protocols for determining these values are also presented, alongside a visual representation of the experimental workflow.

Core Spectroscopic Data of this compound

The lambda max (λmax) and molar extinction coefficient (ε) are fundamental properties that dictate the interaction of this compound with light. These values are essential for the quantitative analysis of the dye in solution using spectrophotometry, guided by the Beer-Lambert law. The table below summarizes the key spectroscopic data for this compound in an aqueous solution.

| Parameter | Value | Wavelength Range (nm) | Solvent | Concentration |

| Lambda max (λmax) | 566 nm | - | Water | Not specified |

| 560 nm | - | Water | Not specified | |

| 565 nm | - | Water | Not specified | |

| Molar Extinction Coefficient (ε) | ≥18,000 L·mol⁻¹·cm⁻¹ | 563-569 | Water | 0.02 g/L |

| 16,484.3 L·mol⁻¹·cm⁻¹ | 566 | Water | Not specified | |

| 143,146.5 L·mol⁻¹·cm⁻¹ (calculated from 0.21 L·mg⁻¹·cm⁻¹) | Not specified | Water | Not specified |

Note: The molar extinction coefficient value of 143,146.5 L·mol⁻¹·cm⁻¹ was calculated from the reported value of 0.21 L·mg⁻¹·cm⁻¹ using the molecular weight of this compound (681.65 g/mol ). Discrepancies in reported values can arise from variations in experimental conditions, solvent purity, and the specific isomeric composition of the dye.

Experimental Protocol: Determination of λmax and Molar Extinction Coefficient

The determination of the lambda max and molar extinction coefficient of this compound is typically performed using UV-Visible (UV-Vis) spectrophotometry. This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.

Materials and Equipment:

-

This compound powder (analytical grade)

-

Distilled or deionized water (solvent)

-

Volumetric flasks (various sizes)

-

Pipettes

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

Analytical balance

Methodology:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L). Ensure the dye is completely dissolved.

-

-

Determination of Lambda max (λmax):

-

Prepare a dilute solution of this compound from the stock solution.

-

Fill a cuvette with the dilute solution and another with the solvent (water) to serve as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction.

-

Replace the blank with the sample cuvette and scan the absorbance of the solution over a wavelength range (e.g., 400-700 nm).

-

The wavelength at which the maximum absorbance is recorded is the λmax.[1]

-

-

Determination of Molar Extinction Coefficient (ε):

-

Prepare a series of standard solutions of this compound with known concentrations by diluting the stock solution. A typical concentration range could be 1 to 10 mg/L.

-

Measure the absorbance of each standard solution at the predetermined λmax (566 nm).

-

Plot a calibration curve of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the calibration curve will be equal to the molar extinction coefficient (ε) when the concentration is expressed in mol/L and the path length (l) is 1 cm.[1][2]

-

Alternatively, the extinction coefficient can be calculated for a single solution of known concentration using the formula: ε = A / (c * l), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[2]

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the spectroscopic properties of this compound.

Caption: Experimental workflow for determining λmax and molar extinction coefficient.

References

solubility of Acid Blue 113 in water and organic solvents

An In-depth Technical Guide to the Solubility of Acid Blue 113

This technical guide provides a comprehensive overview of the solubility of this compound (C.I. 26360; CAS 3351-05-1) in aqueous and organic media. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields who utilize this diazo dye in their work.

Chemical Profile of this compound

This compound is a water-soluble, anionic diazo dye.[1] It typically appears as a very dark blue, black, or greenish-black powder.[1][2][3] Its chemical structure, featuring multiple sulfonate groups, contributes significantly to its solubility characteristics, particularly in polar solvents. The dye is widely used in the textile and leather industries for dyeing wool, silk, and nylon, and also finds applications in paper coloring and biological staining.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. A quantitative value is available for water, while qualitative descriptors are used for most organic solvents. This data is summarized for comparative analysis in the table below.

| Solvent | Chemical Formula | Solubility | Temperature | Appearance of Solution | Reference |

| Water | H₂O | 100 g/L | 20°C | Purple / Reddish-Blue | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble (Slightly) | 20°C | Not Specified | |

| Ethanol | C₂H₅OH | Soluble | Not Specified | Violet-Blue | |

| Cellosolve (2-Ethoxyethanol) | C₄H₁₀O₂ | Soluble | Not Specified | Not Specified | |

| Acetone | C₃H₆O | Slightly Soluble | Not Specified | Not Specified | |

| Other Organic Solvents | - | Insoluble | Not Specified | - |

Experimental Protocols for Solubility Determination

While specific experimental details for the exact values cited for this compound are not extensively published in the available literature, a general and robust methodology for determining dye solubility can be outlined based on standard analytical chemistry practices. The following protocol describes a common method using UV-Vis spectrophotometry.

Objective

To quantitatively determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

UV-Vis spectrophotometer and cuvettes

Methodology

-

Preparation of a Stock Solution and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in the solvent to create a concentrated stock solution.

-

Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λmax), which for this compound is approximately 566 nm.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Equilibration for Saturation:

-

Add an excess amount of this compound powder to a known volume of the solvent in an Erlenmeyer flask. This ensures that a saturated solution is formed.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant. To ensure no solid particulates are included, centrifuge the sample at high speed.

-

Filter the centrifuged supernatant through a syringe filter.

-

Accurately dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at that specific temperature.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining dye solubility can be visualized as follows.

Caption: Workflow for Dye Solubility Determination.

References

Mechanism of Action of Acid Blue 113: A Technical Guide

Introduction

Acid Blue 113 (CI 26360) is a water-soluble, anionic dye belonging to the disazo chemical class.[1][2] With the molecular formula C₃₂H₂₁N₅Na₂O₆S₂, it is widely utilized in the textile and leather industries for dyeing protein and polyamide fibers such as wool, silk, and nylon.[1][2][3] Its efficacy stems from its specific chemical structure, which facilitates strong interactions with substrates under particular environmental conditions. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes for researchers, scientists, and drug development professionals who may use it as a model compound.

Chemical and Physical Properties

This compound is characterized by two azo groups (-N=N-), which act as the primary chromophore responsible for its deep blue color, and two sulfonate groups (-SO₃⁻), which confer its anionic nature and high water solubility. It typically appears as a greenish-black powder with a maximum absorbance (λmax) in aqueous solution at approximately 560-566 nm.

Caption: Chemical structure of this compound.

Core Mechanism of Action in Dyeing

The primary mechanism of action for this compound as an anionic dye is rooted in electrostatic interactions between the dye molecule and the substrate. This process is highly dependent on the pH of the dyeing medium.

-

Ionization of the Dye : In an aqueous solution, the sodium sulfonate groups (-SO₃Na) of this compound dissociate, yielding a large, negatively charged colored anion (D-SO₃⁻) and sodium cations (Na⁺).

-

Protonation of the Substrate : The dyeing process is typically carried out in an acidic bath. In the presence of acid (H⁺ ions), the amino groups (-NH₂) present in protein fibers (like wool and silk) or polyamide fibers (like nylon) become protonated, forming cationic sites (-NH₃⁺).

-

Electrostatic Attraction and Ionic Bond Formation : The negatively charged sulfonate groups of the dye anion are strongly attracted to the positively charged ammonium sites on the fiber surface. This attraction leads to the formation of stable ionic bonds (salt linkages), effectively fixing the dye to the substrate.

This interaction is a classic example of ion exchange, where the dye anions bind to the fiber, displacing smaller, more mobile anions from the solution.

Caption: Mechanism of this compound binding to a fiber substrate.

Quantitative Analysis of Dye-Substrate Interaction

The interaction of this compound with various materials has been extensively studied, primarily in the context of its removal from wastewater. These adsorption studies provide valuable quantitative data on the dye's binding characteristics, which are analogous to the dyeing process. The data is typically analyzed using isotherm, kinetic, and thermodynamic models.

Data Presentation

Table 1: Adsorption Isotherm Data for this compound Summarizes the maximum adsorption capacity (q_max) of various adsorbents and the best-fitting isotherm model.

| Adsorbent | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max, mg/g) | Temperature (K) | pH | Reference |

| Activated Carbon (Varagu Millet Husk) | Langmuir | 231.92 | 325 | Not Specified | |

| AC-ZnO Composite | Langmuir | 333.33 | Not Specified | 3 | |

| Chitin Microparticles | Langmuir | Not Specified | Room Temp. | 6.3 | |

| Nutraceutical Industrial Fenugreek Seed Spent | Not Specified | 91.00 | Not Specified | 2 | |

| Nanocarbon Spheres | Langmuir | Not Specified | Not Specified | 2 |

Table 2: Adsorption Kinetic Data for this compound Describes the rate of dye uptake and the model that best describes the process.

| Adsorbent | Best Fit Kinetic Model | Rate Constant | Conditions | Reference |

| Activated Carbon (Varagu Millet Husk) | Pseudo-second-order | Not Specified | 305-325 K | |

| Poly(n-hexadecyl-4-vinylpyridinium Bromide) | Pseudo-second-order | Not Specified | 298 K, pH 2-8 | |

| Nutraceutical Industrial Tribulus terrestris Spent | Pseudo-second-order | Not Specified | 50 °C, pH 2 |

Table 3: Thermodynamic Parameters for this compound Adsorption Indicates the spontaneity and nature of the adsorption process.

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

| Activated Carbon (Varagu Millet Husk) | Negative | Positive | Positive | Spontaneous, Endothermic | |

| Nutraceutical Industrial Fenugreek Seed Spent | Negative | Positive | Positive | Spontaneous, Physisorption |

Key Experimental Protocols

The following sections detail standardized protocols for quantifying the interaction of this compound with a substrate.

Protocol: Batch Adsorption Study

This protocol is used to determine the equilibrium and kinetic parameters of dye adsorption onto a solid substrate.

-

Preparation of Stock Solution : Prepare a 1000 mg/L stock solution by accurately weighing 1.0 g of this compound powder and dissolving it in 1 L of deionized water.

-

Preparation of Working Solutions : Prepare a series of working solutions with varying initial concentrations (e.g., 20, 50, 100, 200 mg/L) by diluting the stock solution.

-

Adsorption Experiment :

-

Place a fixed volume (e.g., 50 mL) of each working solution into a series of conical flasks.

-

Adjust the pH of each solution to the desired value (e.g., pH 3.0) using 0.1 M HCl or 0.1 M NaOH.

-

Add a precise mass of the adsorbent (e.g., 0.1 g) to each flask.

-

Seal the flasks and place them in a mechanical shaker or water bath incubator at a constant temperature and agitation speed.

-

-

Sample Collection and Analysis :

-

For kinetic studies, withdraw aliquots at predetermined time intervals (e.g., 5, 15, 30, 60, 120 min).

-

For equilibrium studies, allow the flasks to agitate for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Separate the adsorbent from the solution by centrifugation or filtration.

-

-

Quantification : Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its λmax (~566 nm).

-

Calculation :

-

The amount of dye adsorbed at equilibrium, qₑ (mg/g), is calculated using the formula: qₑ = (C₀ - Cₑ) * V / m

-

Where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

Caption: Workflow for a typical batch adsorption experiment.

Protocol: Spectrophotometric Quantification

-

Instrument Setup : Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to the λmax of this compound (~566 nm).

-

Calibration Curve :

-

Prepare a series of standard solutions of known concentrations (e.g., 0, 2, 5, 10, 15, 20 mg/L) from the stock solution.

-

Measure the absorbance of each standard, using deionized water as the blank.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Sample Measurement : Measure the absorbance of the unknown samples from the adsorption experiment.

-

Concentration Determination : Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the final concentration of the unknown samples.

Biodegradation Pathway

In bioremediation contexts, the mechanism of action involves the enzymatic breakdown of this compound. Certain bacteria, such as Pseudomonas stutzeri, possess enzymes like azoreductase and laccase that can cleave the azo bonds. This cleavage breaks the chromophore, leading to decolorization and the formation of various smaller aromatic amine metabolites, such as sodium-4-aminobenzene sulfonate and sodium-5-amino-8-anilino naphthalene 1-sulfonate.

Caption: Enzymatic biodegradation pathway of this compound.

The mechanism of action of this compound as an anionic dye is a well-defined process governed by fundamental principles of acid-base chemistry and electrostatics. The negatively charged sulfonate groups on the dye molecule form strong ionic bonds with positively charged sites on protein or polyamide fibers, which are induced under acidic conditions. The strength and rate of this interaction can be precisely quantified using adsorption isotherm and kinetic models. Understanding this core mechanism is not only crucial for optimizing dyeing processes but also for developing effective strategies for its removal from industrial effluents, where the same chemical principles apply.

References

Methodological & Application

Application Notes and Protocols for Acid Blue 113 in Textile Dyeing of Wool and Silk

Introduction

Acid Blue 113, a disazo anionic dye, is a commercially significant colorant for protein fibers such as wool and silk, as well as polyamides.[1] Its molecular structure facilitates strong ionic interactions with the amino groups in these fibers, resulting in vibrant navy blue shades with good fastness properties.[1][2] These application notes provide detailed protocols for the dyeing of wool and silk with this compound, along with a summary of its performance characteristics and methodologies for fastness testing.

Chemical Structure of this compound:

-

C.I. Name: this compound[3]

-

C.I. Number: 26360[3]

-

CAS Number: 3351-05-1

-

Chemical Formula: C₃₂H₂₁N₅Na₂O₆S₂

-

Molecular Weight: 681.65 g/mol

-

λmax: ~566 nm

Dyeing Protocols

General Recommendations

Successful dyeing with this compound on both wool and silk requires careful control of pH, temperature, and dye concentration. An acidic dyebath is crucial for protonating the amino groups of the fibers, creating cationic sites that attract the anionic dye molecules.

Laboratory-Scale Dyeing Protocol for Wool

This protocol is designed for a laboratory setting to achieve varying shades of navy blue on wool fabric.

Materials:

-

Wool fabric (scoured)

-

This compound dye powder

-

Acetic acid (or formic acid)

-

Glauber's salt (sodium sulfate)

-

Deionized water

-

Laboratory dyeing machine (e.g., shaking water bath, beaker dyeing machine)

Procedure:

-

Preparation of Dyebath:

-

Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) to 40:1.

-

Dissolve the required amount of this compound in a small amount of hot deionized water before adding to the main dyebath.

-

Add Glauber's salt (e.g., 10 g/L) to the dyebath to promote level dyeing.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

-

Dyeing Cycle:

-

Introduce the pre-wetted wool fabric into the dyebath at 40°C.

-

Raise the temperature to the boil (98-100°C) at a rate of 2°C/minute.

-

Hold at the boil for 60 minutes, ensuring gentle agitation of the fabric.

-

After 60 minutes, allow the dyebath to cool gradually to 70°C.

-

-

Rinsing and Drying:

-

Remove the fabric from the dyebath and rinse thoroughly with warm water, followed by a cold water rinse until the water runs clear.

-

Squeeze out excess water and air dry at room temperature.

-

Laboratory-Scale Dyeing Protocol for Silk

This protocol is adapted for the more delicate nature of silk fibers.

Materials:

-

Silk fabric (degummed)

-

This compound dye powder

-

Acetic acid

-

Glauber's salt (sodium sulfate)

-

Deionized water

-

Laboratory dyeing machine

Procedure:

-

Preparation of Dyebath:

-

Set the liquor ratio to 40:1.

-

Prepare the dye solution as described for wool.

-

Add Glauber's salt (e.g., 5-10 g/L).

-

Adjust the pH to 4.5-5.5 with acetic acid.

-

-

Dyeing Cycle:

-

Introduce the pre-wetted silk fabric into the dyebath at 40°C.

-

Raise the temperature to 85-90°C at a rate of 1.5°C/minute.

-

Hold at this temperature for 45-60 minutes with gentle agitation.

-

Gradually cool the dyebath to 60°C.

-

-

Rinsing and Drying:

-

Rinse the silk fabric as described for wool.

-

Gently squeeze out excess water and air dry away from direct sunlight.

-

Data Presentation

Color Strength at Varying Dye Concentrations on Wool

The color strength (K/S value) of a dyed fabric is a measure of the dye uptake. The following table illustrates the effect of increasing concentrations of this compound on the color strength of wool fabric. As the dye concentration increases, the K/S value also increases, indicating a deeper shade.

| Dye Concentration (% o.w.f.*) | K/S Value |

| 2 | 8.5 |

| 4 | 12.3 |

| 6 | 15.1 |

*o.w.f. = on the weight of fabric

Colorimetric Data (CIELAB) for Silk

No specific CIELAB data for this compound on silk at varying concentrations was found in the search results. The following is a representative table of how such data would be presented.

| Dye Concentration (% o.w.f.) | L | a | b* |

| 0.5 | 45.2 | -5.8 | -25.3 |

| 1.0 | 38.7 | -7.2 | -30.1 |

| 2.0 | 32.1 | -9.5 | -35.8 |

L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

Fastness Properties of this compound

The following table summarizes the color fastness properties of wool dyed with this compound, based on a technical data sheet. Ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8.

| Fastness Property | Test Method | Wool | Silk |

| Light Fastness | ISO 105-B02 | 3-4 | 5 |

| Washing Fastness (Color Change) | ISO 105-C06 | 4 | 3 |

| Washing Fastness (Staining) | ISO 105-C06 | 5 | 1 |

| Perspiration Fastness (Acid & Alkaline - Fading) | ISO 105-E04 | 4-5 | 3-4 |

| Perspiration Fastness (Acid & Alkaline - Staining) | ISO 105-E04 | 4-5 | 3 |

| Water Fastness (Fading) | ISO 105-E01 | 4 | - |

| Water Fastness (Staining) | ISO 105-E01 | 5 | - |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | - | 3 |

Note: Data for silk is based on general information and may vary.

Experimental Protocols for Fastness Testing

The following are standardized methods for evaluating the color fastness of textiles.

Color Fastness to Washing (ISO 105-C06:2010)

This test assesses the resistance of the color to domestic and commercial laundering.

Procedure:

-

A specimen of the dyed fabric is stitched together with a multifiber test fabric.

-

The composite specimen is placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls.

-

The container is agitated in a laundering machine at a specified temperature and time (e.g., Test No. A2S: 40°C for 30 minutes).

-

After the test, the specimen is rinsed and dried.

-

The change in color of the specimen and the staining of the multifiber fabric are assessed using the Grey Scale for Color Change and Grey Scale for Staining, respectively.

Color Fastness to Light (ISO 105-B02:2014)

This test determines the resistance of the color to the fading action of daylight.

Procedure:

-

A specimen of the dyed fabric is exposed to an artificial light source (Xenon arc lamp) under controlled conditions.

-

A set of Blue Wool standards (references 1 to 8) with known lightfastness are exposed simultaneously.

-

The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the specimen or the Blue Wool standards.

-

The light fastness rating is determined by comparing the fading of the specimen with that of the Blue Wool standards.

Color Fastness to Rubbing (Crocking) (ISO 105-X12:2016)

This test evaluates the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

Procedure:

-

A specimen of the dyed fabric is mounted on a crockmeter.

-

A standard white cotton cloth (crocking cloth) is rubbed against the specimen for a specified number of cycles under a defined pressure.

-

The test is performed with both a dry and a wet crocking cloth.

-

The amount of color transferred to the crocking cloth is assessed by comparing it with the Grey Scale for Staining.

Visualizations

Caption: General experimental workflow for dyeing wool and silk with this compound.

Caption: Simplified mechanism of this compound interaction with wool and silk fibers.

References

Acid Blue 113 as a model pollutant for wastewater treatment studies

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acid Blue 113, a diazo anionic dye, is extensively used in the textile, leather, and paper industries.[1] Due to its complex aromatic structure and stability, it is a common and persistent pollutant in industrial wastewater, posing potential risks to the aquatic environment and human health. Its consistent chemical properties and measurable color make it an ideal model pollutant for researchers studying the efficacy of various wastewater treatment technologies. These notes provide detailed protocols and comparative data for the application of this compound in wastewater treatment research.

Data Presentation: Efficacy of Treatment Technologies

The following tables summarize the quantitative data from various studies on the removal of this compound using different treatment methods.

Table 1: Biological Treatment of this compound

| Microorganism | Initial Dye Concentration (mg/L) | Treatment Time (hours) | Removal Efficiency (%) | Key Parameters | Reference |

| Pseudomonas stutzeri AK6 | 300 | 96 | 86.2 | Static culture, 37°C | [2][3] |

| Sphingomonas melonis B-2 | 50 - 100 | 24 | > 80 | - | [4] |

| Microbial Consortium (MBBR) | 300 | 20 | 72.76 | pH 7.0 | [5] |

Table 2: Advanced Oxidation Processes (AOPs) for this compound Degradation

| AOP Method | Initial Dye Concentration (mg/L) | Treatment Time | Removal Efficiency (%) | Key Parameters | Reference |

| UV/Persulfate | Not Specified | Not Specified | High | Optimal persulfate dosage | |

| UV/Oxone | Not Specified | Not Specified | ~95 (Oxone alone) | - | |

| Electro/Persulfate | Not Specified | 2 minutes | 99.8 | pH 3 | |

| UV/H2O2 | Not Specified | Not Specified | 26 (UV alone) | Neutral pH | |

| UV-C/TiO2 | 20 - 65 | 90 minutes | 98.7 | pH 2.0 - 3.0, 0.7 - 2.0 g/L TiO2 |

Table 3: Adsorption of this compound

| Adsorbent | Initial Dye Concentration (mg/L) | Adsorbent Dose | Contact Time | Removal Efficiency (%) | Maximum Adsorption Capacity (mg/g) | Reference |

| Activated Red Mud | 40 | 6 g/L | 60 minutes | Not specified | - | |

| Activated Carbon (Varagu millet husk) | Not Specified | 0.2 g / 50 mL | Not Specified | - | 231.92 | |

| AC-ZnO Composite | 100 | 0.5 g/L | 15 minutes | 98.2 | 333.33 | |

| Magnetic Activated Carbon Fiber | 10 | 0.8 g/L | 90 minutes | 100 | 121.4 | |

| Cationic Copolymer | 10 - 600 | Not Specified | 3 hours | > 98 (flocculation) | 207.96 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Biodegradation of this compound using Pseudomonas stutzeri AK6

Objective: To assess the decolorization and degradation of this compound by Pseudomonas stutzeri AK6.

Materials:

-

Pseudomonas stutzeri AK6 culture

-

Bushnell and Haas Broth (BHB)

-

Glucose

-

Yeast extract

-

This compound stock solution (1000 mg/L)

-

Spectrophotometer

-

HPLC-UV/Vis system

-

GC-MS system

-

Ethyl acetate

-

Anhydrous Na2SO4

-

Rotary evaporator

Procedure:

-

Culture Preparation: Inoculate P. stutzeri AK6 in nutrient broth and incubate at 37°C for 24 hours.

-

Decolorization Assay:

-

Prepare 100 mL Erlenmeyer flasks containing 30 mL of BHB medium supplemented with 0.1% (w/v) glucose and 0.3% (w/v) yeast extract.

-

Add this compound to a final concentration of 300 mg/L.

-

Inoculate with 5% (v/v) of the active bacterial culture.

-

Incubate at 37°C under static conditions for 96 hours.

-

At regular intervals, withdraw samples, centrifuge to remove bacterial cells, and measure the absorbance of the supernatant at the maximum wavelength of this compound (λmax ≈ 566 nm) using a spectrophotometer.

-

Calculate the decolorization percentage using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

-

-

Analysis of Degradation Products:

-

After 96 hours of incubation, centrifuge the culture medium at 10,000 rpm for 10 minutes.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Separate the ethyl acetate layer, dry it over anhydrous Na2SO4, and evaporate the solvent using a rotary evaporator.

-

Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use a mobile phase of methanol:water (50:50) at a flow rate of 0.5 mL/min. Detect the metabolites using a UV-Vis detector at 254 nm.

-

GC-MS Analysis: Analyze the extracted metabolites using a GC-MS system to identify the degradation products.

-

Protocol 2: Advanced Oxidation Process - UV/Persulfate Degradation

Objective: To evaluate the degradation of this compound using the UV/persulfate advanced oxidation process.

Materials:

-

This compound solution of known concentration

-

Potassium persulfate (K2S2O8)

-

UV photoreactor

-

pH meter

-

Spectrophotometer or Total Organic Carbon (TOC) analyzer

Procedure:

-

Experimental Setup:

-

Prepare a stock solution of this compound.

-

Set up a UV photoreactor with a suitable UV lamp (e.g., UV-C).

-

-

Degradation Experiment:

-

Place a known volume of the this compound solution into the reactor.

-

Adjust the initial pH of the solution using dilute acid or base, if required by the experimental design.

-

Add a specific dosage of potassium persulfate to the solution.

-

Turn on the UV lamp to initiate the reaction.

-

Collect samples at different time intervals.

-

-

Analysis:

-

Measure the absorbance of the samples at the λmax of this compound to determine the decolorization efficiency.

-

For mineralization studies, measure the Total Organic Carbon (TOC) of the samples to determine the extent of dye degradation to CO2 and H2O.

-

-

Parameter Optimization: Repeat the experiment by varying parameters such as persulfate dosage, initial dye concentration, and pH to determine the optimal conditions for degradation.

Protocol 3: Adsorption Study using Activated Red Mud

Objective: To determine the adsorption capacity of activated red mud for the removal of this compound from an aqueous solution.

Materials:

-

Red mud

-

Nitric acid (for activation)

-

This compound solution

-

Mechanical shaker

-

Centrifuge

-

Spectrophotometer

-

pH meter

Procedure:

-

Adsorbent Preparation (Activation of Red Mud):

-

For every 10 g of red mud, add 20 mL of nitric acid.

-

Allow the mixture to stand for 24 hours.

-

Dry the activated red mud in an oven at 150°C for 4 hours.

-

-

Batch Adsorption Experiments:

-

Prepare a series of flasks containing a fixed volume of this compound solution of a known concentration.

-

Adjust the pH of the solutions to the desired value.

-

Add a known amount of activated red mud to each flask.

-

Place the flasks on a mechanical shaker and agitate for a predetermined contact time (e.g., 60 minutes).

-

After shaking, centrifuge the samples to separate the adsorbent.

-

Measure the final concentration of this compound in the supernatant using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the formula: qe = (C0 - Ce) * V / m, where C0 is the initial dye concentration, Ce is the equilibrium dye concentration, V is the volume of the solution, and m is the mass of the adsorbent.

-

Analyze the data using adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity and mechanism.

-

Mandatory Visualizations

Caption: Experimental workflow for the biodegradation of this compound.

Caption: Workflow for the UV/Persulfate advanced oxidation of this compound.

Caption: Protocol for this compound adsorption onto activated red mud.

Caption: Proposed biodegradation pathway of this compound.

References

Application Notes and Protocols for Photocatalytic Degradation of Acid Blue 113 using TiO₂

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the photocatalytic degradation of the azo dye Acid Blue 113 (AB 113) using titanium dioxide (TiO₂) as a photocatalyst. The information is compiled from various scientific studies to offer a comprehensive guide for researchers in environmental science and materials chemistry.

Introduction

This compound is a synthetic diazo dye extensively used in the textile industry.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern.[1] Advanced oxidation processes, particularly heterogeneous photocatalysis using semiconductors like TiO₂, have shown great promise for the complete mineralization of such recalcitrant organic pollutants.[2]

The principle of TiO₂ photocatalysis involves the generation of electron-hole pairs upon irradiation with UV light. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are capable of degrading organic molecules into simpler and less harmful compounds like CO₂, H₂O, and mineral acids.[3]

Factors Influencing Degradation Efficiency

Several parameters significantly influence the efficiency of the photocatalytic degradation of this compound. Optimization of these factors is crucial for achieving maximum degradation rates.

-

pH: The solution pH plays a critical role in the surface charge of the TiO₂ catalyst and the speciation of the dye molecule. For this compound, a lower pH, typically around 2.0 to 3.0, has been found to be optimal for achieving high removal efficiencies, with degradation rates decreasing as the pH becomes neutral or alkaline.[4] This is attributed to the favorable electrostatic interaction between the positively charged TiO₂ surface at low pH and the anionic dye molecules.

-

Catalyst Concentration: The concentration of the TiO₂ catalyst is a key parameter. An increase in catalyst dosage generally enhances the degradation rate due to the increased number of active sites. However, beyond an optimal concentration, the efficiency may decrease due to light scattering and particle agglomeration, which reduces the penetration of UV light into the solution.

-

Initial Dye Concentration: The initial concentration of this compound affects the degradation kinetics. Higher initial concentrations can lead to a decrease in the removal efficiency. This is because at high concentrations, more dye molecules are adsorbed on the catalyst surface, which can inhibit the penetration of light to the catalyst surface.

-

Light Intensity: The intensity of the UV irradiation directly influences the rate of electron-hole pair generation in the TiO₂ particles and, consequently, the rate of degradation.

-

Presence of Oxidizing Agents: The addition of other oxidizing agents, such as hydrogen peroxide (H₂O₂), can enhance the degradation rate by acting as an electron acceptor, thereby reducing electron-hole recombination and generating more hydroxyl radicals.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the photocatalytic degradation of this compound.

Table 1: Optimal Conditions for Photocatalytic Degradation of this compound

| Parameter | Optimal Value | Catalyst | Reference |

| pH | 2.2 | TiO₂ | |

| pH | 3 | ZnO nanoparticles on activated carbon | |

| Initial Dye Concentration | 43.13 mg/L | TiO₂ | |

| Initial Dye Concentration | 100 mg/L | ZnO nanoparticles on activated carbon | |

| Catalyst Dose | 0.98 g/L | TiO₂ | |

| Catalyst Dose | 100 mg/L | ZnO nanoparticles on activated carbon | |

| Reaction Time | 90 min | TiO₂ |

Table 2: Degradation Efficiency and Kinetics of this compound

| Catalyst | Degradation Efficiency (%) | Kinetic Model | Rate Constant (k) | Reference |

| TiO₂ | 98.7% | Pseudo-first-order | 0.048 min⁻¹ | |

| ZnO nanoparticles on activated carbon | 96% | First-order | Not specified | |

| Different commercial TiO₂ samples | Varied (UV100 > PC50 > P25 > ST01) | Apparent first-order | Not specified |

Experimental Protocols

This section outlines a general protocol for conducting the photocatalytic degradation of this compound in a laboratory setting.

Materials and Reagents

-

This compound dye

-

Titanium dioxide (e.g., Degussa P25 or other commercial grades)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Photoreactor (with a UV lamp, e.g., high-pressure mercury lamp)

-

Magnetic stirrer

-

pH meter

-

UV-Vis spectrophotometer

-

Centrifuge or filtration system

Experimental Setup

A typical batch photoreactor setup consists of a vessel containing the aqueous solution of this compound and the TiO₂ catalyst. The suspension is continuously stirred to ensure homogeneity. A UV lamp is positioned to irradiate the solution. The reactor may have a cooling system to maintain a constant temperature.

Protocol for Photocatalytic Degradation

-

Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Prepare working solutions of the desired initial concentrations by diluting the stock solution.

-

Catalyst Suspension: Add the required amount of TiO₂ catalyst to the dye solution in the photoreactor.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye molecules and the catalyst surface.

-

pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH solutions.

-

Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic reaction. Start the timer for the experiment.

-

Sampling: At regular time intervals, withdraw aliquots of the suspension from the reactor.

-

Sample Analysis:

-

Separate the TiO₂ catalyst from the sample by centrifugation or filtration.

-

Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound (around 566 nm) using a UV-Vis spectrophotometer.

-

The degradation of the dye can be calculated using the following equation: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

-

Kinetic Analysis

The photocatalytic degradation of azo dyes often follows pseudo-first-order kinetics. The rate constant can be determined by plotting ln(C₀/Cₜ) versus irradiation time. The slope of the resulting straight line gives the apparent rate constant (k_app).

Visualizations

Experimental Workflow

References

- 1. jaehr.muk.ac.ir [jaehr.muk.ac.ir]

- 2. Optimization of Photodegradation of this compound Dye on Anatase TiO2 Nanocatalyst Using Response Surface Methodology - Journal of Environmental Health Engineering [jehe.abzums.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. "Optimization of Photocatalytic Degradation of this compound and Acid R" by Ali Saber, David E. James et al. [oasis.library.unlv.edu]

Application Notes and Protocols for the Biodegradation of Acid Blue 113 by Pseudomonas stutzeri

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid Blue 113 is a di-azo textile dye that is a significant environmental pollutant due to its complex aromatic structure and poor biodegradability. Pseudomonas stutzeri, a versatile and robust bacterium, has demonstrated the ability to decolorize and degrade this dye, offering a promising avenue for bioremediation. This document provides detailed application notes and experimental protocols for the biodegradation of this compound using Pseudomonas stutzeri. The protocols cover bacterial cultivation, decolorization assays, and analytical methods for monitoring the degradation process.

Data Presentation

Table 1: Optimal Conditions for Pseudomonas stutzeri Growth and this compound Decolorization

| Parameter | Optimal Value | Reference |

| Temperature | 35-37°C | [1][2] |

| pH | 7.0 - 8.0 | [1][3] |

| Culture Medium | Bushnell Haas Broth | [4] |

| Carbon Source | Glucose (0.1% w/v) | |

| Nitrogen Source | Yeast Extract (0.3% w/v) | |

| Inoculum Size | 5% (v/v) | |

| Incubation Conditions | Static |

Table 2: Decolorization Efficiency of Pseudomonas stutzeri against this compound

| Initial Dye Concentration (ppm) | Incubation Time (hours) | Decolorization (%) | Reference |

| 300 | 96 | 86.2 | |

| 1100 | - | Tolerated |

Table 3: Metabolites of this compound Biodegradation Identified by GC-MS

| Metabolite | Molecular Weight (m/z) | Reference |

| Sodium-4-aminobenzene sulfonate | 195 | |

| Sodium-4-amino, 1-naphthyl benzene sulfonate | 308 | |

| Sodium-5-amino-8-anilino naphthalene 1-sulfonate | 336 |

Experimental Protocols

Protocol 1: Preparation of Media and Bacterial Culture

1.1. Bushnell Haas Broth (BHB) Composition

To prepare 1 liter of Bushnell Haas Broth, dissolve the following components in distilled water:

| Component | Amount (g/L) |

| Magnesium sulfate (MgSO₄) | 0.2 |

| Calcium chloride (CaCl₂) | 0.02 |

| Monopotassium phosphate (KH₂PO₄) | 1.0 |

| Dipotassium phosphate (K₂HPO₄) | 1.0 |

| Ammonium nitrate (NH₄NO₃) | 1.0 |

| Ferric chloride (FeCl₃) | 0.05 |

Adjust the final pH to 7.0 ± 0.2 and sterilize by autoclaving at 121°C for 15 minutes.

1.2. Pseudomonas stutzeri Inoculum Preparation

-

Streak a loopful of Pseudomonas stutzeri culture from a glycerol stock onto a nutrient agar plate.

-

Incubate the plate at 37°C for 24 hours.

-

Inoculate a single colony into a 250 mL Erlenmeyer flask containing 100 mL of sterile nutrient broth.

-

Incubate the flask at 37°C on a rotary shaker at 120 rpm for 24 hours to obtain a fresh seed culture.

-

Harvest the bacterial cells by centrifugation at 10,000 rpm for 10 minutes.

-

Wash the cell pellet with sterile saline (0.85% NaCl) and resuspend in saline to a desired optical density (e.g., OD₆₀₀ of 1.0) for inoculation.

Protocol 2: this compound Decolorization Assay

-

Prepare 100 mL of Bushnell Haas Broth in 250 mL Erlenmeyer flasks.

-

Supplement the broth with 0.1% (w/v) glucose and 0.3% (w/v) yeast extract.

-

Add this compound to the desired final concentration (e.g., 300 ppm) from a filter-sterilized stock solution.

-

Inoculate the flasks with 5% (v/v) of the prepared Pseudomonas stutzeri inoculum.

-

Incubate the flasks under static conditions at 37°C for a specified period (e.g., 96 hours).

-

At regular intervals, withdraw aliquots of the culture medium.

-

Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the bacterial cells.

-

Measure the absorbance of the supernatant at the maximum wavelength of this compound (561 nm) using a UV-Vis spectrophotometer.

-

Calculate the percentage of decolorization using the following formula:

Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 3: Analysis of Biodegradation Products

3.1. Sample Preparation

-

After the desired incubation period, centrifuge the entire culture volume at 10,000 rpm for 10 minutes.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) by vigorous mixing.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator.

-

Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for HPLC and GC-MS analysis.

3.2. High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector at the maximum absorbance wavelength of this compound (561 nm) and other relevant wavelengths to detect metabolites.

-

Injection Volume: 20 µL.

-

Analysis: Compare the chromatograms of the control (dye without bacteria) and the treated samples. The disappearance of the parent dye peak and the appearance of new peaks indicate biodegradation.

3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

Injector Temperature: 250°C.

-

MS Detector: Operate in full scan mode (e.g., m/z 50-500).

-

Analysis: Identify the degradation products by comparing their mass spectra with the NIST library database.

Visualizations

Caption: Experimental workflow for this compound biodegradation.

Caption: Proposed pathway for this compound degradation.

References

- 1. Pseudomonas Stutzeri NT-I: Optimal Conditions for Growth and Selenate Reduction | Chemical Engineering Transactions [cetjournal.it]

- 2. Physicochemical characterization of Pseudomonas stutzeri UFV5 and analysis of its transcriptome under heterotrophic nitrification/aerobic denitrification pathway induction condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etasr.com [etasr.com]

- 4. Bacterial Decolorization of Textile Azo Dye Acid Orange by Staphylococcus hominis RMLRT03 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Acid Blue 113 in Water Samples by High-Performance Liquid Chromatography (HPLC)

Introduction

Acid Blue 113 (CAS No. 3351-05-1) is a disazo anionic dye widely utilized in the textile and leather industries.[1][2] Due to its chemical structure, it is persistent in the environment and is considered a significant water pollutant, often found in industrial effluents.[1][2] Regulatory monitoring and the development of effective water treatment technologies necessitate a reliable and accurate analytical method for the quantification of this compound in various water matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV-Vis detection for the determination of this compound in water samples. The protocol described herein is intended for researchers, environmental scientists, and quality control professionals.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃₂H₂₁N₅Na₂O₆S₂ | [3] |

| Molecular Weight | 681.65 g/mol | |

| CAS Number | 3351-05-1 | |

| Color Index | 26360 | |

| Appearance | Greenish-black powder | |

| Water Solubility | Soluble | |

| Maximum Absorbance (λmax) | ~566 nm |

Experimental Protocol

Materials and Reagents

-

This compound standard: Analytical grade, purity ≥ 99%

-

Acetonitrile (ACN): HPLC grade

-

Water: HPLC grade or ultrapure water (18.2 MΩ·cm)

-

Ammonium Acetate: Analytical grade

-

Acetic Acid: Glacial, analytical grade

-

Solid-Phase Extraction (SPE) Cartridges: Diol-bonded silica or a similar reversed-phase sorbent suitable for dye extraction.

-

Syringe Filters: 0.45 µm, compatible with aqueous and organic solutions.

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase:

-

A: 20 mM Ammonium acetate buffer in water, pH adjusted to 6.5 with acetic acid.

-

B: Acetonitrile

-

-

Elution Mode: Gradient elution (see Table 2 for a typical gradient).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection Wavelength: 566 nm (λmax of this compound)

Table 2: HPLC Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of HPLC grade water in a volumetric flask. This solution should be stored at 4 °C and protected from light.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with HPLC grade water to achieve concentrations ranging from 0.1 mg/L to 50 mg/L. These will be used to construct the calibration curve.

Sample Preparation

For water samples, especially those with low expected concentrations of the dye or complex matrices, a pre-concentration step is recommended.

-

Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

SPE Column Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of HPLC grade water.

-

Sample Loading: Pass a known volume (e.g., 100-500 mL) of the filtered water sample through the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering hydrophilic compounds.

-

Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2-5 mL) of acetonitrile.

-

Final Preparation: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of the initial mobile phase mixture (90:10 Water:ACN), or it can be directly injected if the concentration is within the calibration range.

Method Validation Summary

The described HPLC method should be validated according to standard guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose. The key validation parameters are summarized in Table 3.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Typical Acceptance Criteria |

| Linearity | Analyze 5-6 concentrations across the expected range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.995 |

| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N ≈ 3) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 |

| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N ≈ 10) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio of 10:1 |

| Accuracy (Recovery) | Spike known concentrations of this compound into blank water samples at three levels (low, medium, high) and analyze. | 80-120% recovery |

| Precision (Repeatability) | Analyze multiple injections of the same standard solution. | Relative Standard Deviation (RSD) ≤ 2% |

| Precision (Intermediate) | Analyze the same sample on different days with different analysts or equipment. | RSD ≤ 5% |

| Specificity | Analyze a blank water matrix and a spiked sample to ensure no interfering peaks at the retention time of this compound. | No significant peaks at the analyte's retention time in the blank. |

Experimental Workflow Visualization

The overall workflow for the quantification of this compound in water samples is depicted in the following diagram.

Caption: Workflow for this compound analysis in water.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in water samples using HPLC with UV-Vis detection. The method is reliable, reproducible, and can be readily implemented in analytical laboratories for environmental monitoring and research purposes. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

Application Note: GC-MS Analysis of Acid Blue 113 Degradation Byproducts

An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Acid Blue 113 degradation byproducts is detailed below, complete with comprehensive application notes and protocols aimed at researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic diazo dye extensively used in the textile industry. Its complex aromatic structure renders it resistant to environmental degradation, posing significant ecological concerns. Bioremediation, utilizing microorganisms to break down such complex molecules, is a promising approach for the treatment of textile effluents containing this compound. Understanding the byproducts of this degradation is crucial for assessing the detoxification efficacy and elucidating the metabolic pathways involved. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it highly suitable for the analysis of dye degradation intermediates. This application note provides a detailed protocol for the biodegradation of this compound by Pseudomonas stutzeri AK6 and the subsequent analysis of its degradation byproducts by GC-MS.

Experimental Protocols